molecular formula C13H14N2O3 B2407289 (1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione CAS No. 249611-05-0

(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione

Cat. No.: B2407289
CAS No.: 249611-05-0
M. Wt: 246.266
InChI Key: ZEDSSZOLBDGOCH-YDEJPDAXSA-N
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Description

“(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione” is a complex organic compound with the CAS Number: 249611-05-0 and a molecular weight of 246.27 . It is a white to yellow solid and is stored at temperatures between 2-8°C .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . More detailed physical and chemical properties would require experimental measurements or computational predictions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chiral Thiazolo[3,4-a]pyrazine-5,8-diones Synthesis : A study detailed a synthetic approach to chiral thiazolo[3,4-a]pyrazine-5,8-diones, starting from a diastereoisomeric mixture of 2-phenylthiazolidine. The research focused on diastereoselective N-acylation and the structure of these compounds was determined using X-Ray crystallography (Melo et al., 2006).

  • Neuropeptide S Receptor Antagonist Synthesis : Another study reported the synthesis and pharmacological evaluation of the enantiomers of a neuropeptide S receptor antagonist related to the (1R,3R,8AS) compound. It highlighted the synthesis of active enantiomers and their potential in pharmacological applications (Trapella et al., 2011).

Chemical Reactivity and Compound Development

  • Bioactive Heteroaryl Thiazolidine-2,4-diones : A research focused on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones and their reaction with various compounds to produce new heterocyclic moieties. This study highlighted their potential antimicrobial activities (Ibrahim et al., 2011).

  • Anticonvulsant Evaluation of Fluorinated Derivatives : In the realm of anticonvulsant research, a study synthesized fluorinated analogs of a potent investigative anticonvulsant agent related to (1R,3R,8AS) compounds. These derivatives showed high activity in several models of epilepsy (Dawidowski et al., 2014).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity of Synthesized Derivatives : A study on the design and synthesis of new compounds bearing a pyrazole moiety demonstrated significant antibacterial activity. This research underscores the relevance of these compounds in developing new antibacterial agents (Nayak & Poojary, 2020).

  • Anticancer and Antimicrobial Agents : Another study synthesized a novel series of pyrazoloselenolopyrazine compounds and evaluated their antimicrobial and anticancer activities. This highlights the potential of these compounds in cancer and infection treatment (Zaki et al., 2020).

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may pose certain hazards . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(1R,3R,8aS)-1-methyl-3-phenyl-3,6,7,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-11-12(17)14-7-10(16)15(11)13(18-8)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3,(H,14,17)/t8-,11+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDSSZOLBDGOCH-YDEJPDAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)NCC(=O)N2C(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)NCC(=O)N2[C@H](O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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